molecular formula C20H15FN4O3 B11411808 benzyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate

benzyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate

Cat. No.: B11411808
M. Wt: 378.4 g/mol
InChI Key: PLKYPPSBOTYYFJ-UHFFFAOYSA-N
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Description

Benzyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate is a complex organic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a pyrazolo[3,4-d]pyrimidine core makes this compound particularly interesting for research in drug development and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or aldehydes under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final esterification step to form the benzyl acetate derivative is typically carried out using benzyl alcohol and an acid catalyst.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolo[3,4-d]pyrimidine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-d]pyrimidine ring, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, each with potential unique biological activities.

Scientific Research Applications

Benzyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Uniqueness: Benzyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and specificity

Properties

Molecular Formula

C20H15FN4O3

Molecular Weight

378.4 g/mol

IUPAC Name

benzyl 2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate

InChI

InChI=1S/C20H15FN4O3/c21-15-6-8-16(9-7-15)25-19-17(10-23-25)20(27)24(13-22-19)11-18(26)28-12-14-4-2-1-3-5-14/h1-10,13H,11-12H2

InChI Key

PLKYPPSBOTYYFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F

Origin of Product

United States

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